molecular formula C9H8ClFO B1415706 2-Chloro-1-(4-fluoro-3-methylphenyl)ethan-1-one CAS No. 696616-24-7

2-Chloro-1-(4-fluoro-3-methylphenyl)ethan-1-one

Cat. No.: B1415706
CAS No.: 696616-24-7
M. Wt: 186.61 g/mol
InChI Key: PFEAIJCKSONGBK-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-fluoro-3-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H8ClFO It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom at the second position and a fluorine atom at the fourth position, along with a methyl group at the third position

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of this compound typically begins with 4-fluoro-3-methylacetophenone.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The temperature is maintained at a controlled level to ensure the selective chlorination of the desired position on the aromatic ring.

Industrial Production Methods:

    Batch Process: In industrial settings, the compound can be synthesized in batch reactors where the reaction conditions are carefully monitored to optimize yield and purity.

    Continuous Process: Alternatively, a continuous flow process can be employed, which allows for better control over reaction parameters and scalability.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Oxidation: Strong oxidizing agents like KMnO4 in acidic or basic medium.

    Reduction: Reducing agents like NaBH4 in methanol or ethanol.

Major Products:

    Substitution: Formation of substituted ethanones.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-1-(4-fluoro-3-methylphenyl)ethan-1-one has several applications in scientific research:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.

    Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.

    Material Science: It is utilized in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with enzymes and receptors, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-fluoro-3-methylphenyl)ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.

    Pathways Involved: The compound can affect signaling pathways related to inflammation, pain, and cellular metabolism, leading to its potential therapeutic effects.

Comparison with Similar Compounds

    2-Chloro-4-fluoroacetophenone: Similar structure but lacks the methyl group at the third position.

    4-Fluoro-3-methylacetophenone: Similar structure but lacks the chlorine atom.

    2-Chloro-3-methylacetophenone: Similar structure but lacks the fluorine atom.

Uniqueness:

  • The presence of both chlorine and fluorine atoms, along with the methyl group, provides unique electronic and steric properties, making 2-Chloro-1-(4-fluoro-3-methylphenyl)ethan-1-one distinct in its reactivity and applications.

Properties

IUPAC Name

2-chloro-1-(4-fluoro-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEAIJCKSONGBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653463
Record name 2-Chloro-1-(4-fluoro-3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696616-24-7
Record name 2-Chloro-1-(4-fluoro-3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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